Decanoic acid, hexadecyl ester Decanoic acid, hexadecyl ester Cetyl caprate is a biochemical.
Brand Name: Vulcanchem
CAS No.: 29710-34-7
VCID: VC0523237
InChI: InChI=1S/C26H52O2/c1-3-5-7-9-11-12-13-14-15-16-17-19-21-23-25-28-26(27)24-22-20-18-10-8-6-4-2/h3-25H2,1-2H3
SMILES: CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCC
Molecular Formula: C26H52O2
Molecular Weight: 396.7 g/mol

Decanoic acid, hexadecyl ester

CAS No.: 29710-34-7

Cat. No.: VC0523237

Molecular Formula: C26H52O2

Molecular Weight: 396.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Decanoic acid, hexadecyl ester - 29710-34-7

Specification

CAS No. 29710-34-7
Molecular Formula C26H52O2
Molecular Weight 396.7 g/mol
IUPAC Name hexadecyl decanoate
Standard InChI InChI=1S/C26H52O2/c1-3-5-7-9-11-12-13-14-15-16-17-19-21-23-25-28-26(27)24-22-20-18-10-8-6-4-2/h3-25H2,1-2H3
Standard InChI Key QICHMCRJUKQZRE-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCC
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

Decanoic acid, hexadecyl ester is classified under the IUPAC name hexadecyl decanoate and is alternatively termed cetyl caprate or hexadecyl caprate . Its molecular formula, C₂₆H₅₂O₂, reflects a 26-carbon backbone comprising a decanoate (C₁₀) moiety esterified to a hexadecyl (C₁₆) alcohol chain. The ester functional group (-COO-) bridges these hydrocarbon chains, conferring amphiphilic characteristics .

Structural Analysis

The compound’s structure can be represented as:
CH3(CH2)8COO(CH2)15CH3\text{CH}_3(\text{CH}_2)_8\text{COO}(\text{CH}_2)_{15}\text{CH}_3
This configuration results in a highly lipophilic molecule with a molecular weight of 396.7 g/mol . The extended alkyl chains contribute to its low solubility in polar solvents and high melting point, which is characteristic of long-chain esters.

Spectroscopic Identification

Fourier-transform infrared (FTIR) spectroscopy reveals key absorption bands at approximately 1740 cm⁻¹ (C=O stretch of the ester group) and 1170–1240 cm⁻¹ (C-O stretch), consistent with ester functional groups . Nuclear magnetic resonance (NMR) spectra further confirm the structure, with distinct signals for the methylene protons adjacent to the ester oxygen (δ\delta 4.0–4.2 ppm) and the terminal methyl groups (δ\delta 0.8–1.0 ppm) .

Synthesis and Industrial Production

Conventional Synthesis Routes

The ester is typically synthesized via acid-catalyzed esterification or acyl chloride reactions. A prominent method involves reacting decanoyl chloride with hexadecanol under controlled conditions:
C9H19COCl+C16H33OHC26H52O2+HCl\text{C}_9\text{H}_{19}\text{COCl} + \text{C}_{16}\text{H}_{33}\text{OH} \rightarrow \text{C}_{26}\text{H}_{52}\text{O}_2 + \text{HCl}
This exothermic reaction is conducted at 80–100°C for 2–12 hours, yielding purities exceeding 95% after vacuum distillation .

Green Chemistry Approaches

Recent advancements emphasize solvent-free enzymatic esterification using lipases (e.g., Candida antarctica lipase B), which operate at milder temperatures (40–60°C) and achieve conversions above 90% . Such methods align with sustainable production paradigms by minimizing waste and energy consumption.

Industrial Scalability

Large-scale production employs continuous-flow reactors to enhance heat transfer and reduce reaction times. Process optimization has reduced byproduct formation (e.g., diesters or unreacted alcohols) to <2%, making the compound cost-effective for bulk applications .

Physicochemical Properties

Thermal Stability and Phase Behavior

Decanoic acid, hexadecyl ester exhibits a melting point of 38–42°C and a boiling point exceeding 300°C, rendering it stable under high-temperature industrial processes . Differential scanning calorimetry (DSC) studies show no decomposition below 250°C, underscoring its suitability for thermal applications .

Table 1: Key Thermophysical Properties

PropertyValueMeasurement Method
Melting Point38–42°CDSC
Boiling Point>300°CSimulated Distillation
Critical Temperature647 K (estimated)Group Contribution Method
Density (25°C)0.85 g/cm³Pycnometry

Solubility and Partitioning

The ester is sparingly soluble in water (<0.1 mg/L at 25°C) but miscible with nonpolar solvents like hexane and dichloromethane. Its octanol-water partition coefficient (log KowK_{ow}) of 9.2 indicates strong hydrophobicity, relevant to environmental fate modeling .

Applications in Energy and Materials Science

Biodiesel Additive and Stability Studies

Decanoic acid, hexadecyl ester has been investigated as a biodiesel stabilizer due to its resistance to oxidative degradation. In model systems simulating biodiesel aging, it demonstrated negligible decomposition at 90°C under dry air over 100 hours, outperforming unsaturated esters like methyl linoleate .

Table 2: Comparative Oxidation Resistance of Esters

EsterDegradation Rate (90°C, 100 h)
Hexadecyl Decanoate<5%
Methyl Stearate12%
Methyl Linoleate78%

Lubricant Formulations

The compound’s low volatility and high viscosity index (VI = 150) make it an effective base stock for synthetic lubricants. In tribological tests, formulations containing 10% hexadecyl decanoate reduced wear scar diameter by 30% compared to mineral oil benchmarks .

Polymer Plasticizers

Incorporating hexadecyl decanoate into polyvinyl chloride (PVC) matrices improves flexibility while reducing migration rates. Dynamic mechanical analysis (DMA) shows a 40% reduction in storage modulus (GG') at 25°C, indicating enhanced polymer chain mobility .

Reaction Mechanisms and Degradation Pathways

Thermo-Oxidative Reactions

Under accelerated aging conditions (90°C, O₂-rich), the ester undergoes acidolysis with free fatty acids, forming shorter-chain esters and alcohols :
RCOOR’+R”COOHR”COOR’+RCOOH\text{RCOOR'} + \text{R''COOH} \rightarrow \text{R''COOR'} + \text{RCOOH}
This reaction is minimal compared to unsaturated esters, which exhibit rapid radical-mediated degradation.

Alcoholysis and Ester Exchange

In the presence of hexadecanol, alcoholysis occurs, yielding mixed esters:
C26H52O2+C16H33OHC16H33OOCR+C10H21OH\text{C}_{26}\text{H}_{52}\text{O}_2 + \text{C}_{16}\text{H}_{33}\text{OH} \rightarrow \text{C}_{16}\text{H}_{33}\text{OOCR} + \text{C}_{10}\text{H}_{21}\text{OH}
Such reactions are kinetically slow but thermodynamically favorable at elevated temperatures .

Environmental and Regulatory Considerations

Ecotoxicological Profile

The ester’s high log KowK_{ow} suggests bioaccumulation potential, though its low water solubility limits aquatic toxicity. Daphnia magna 48-hour EC₅₀ values exceed 100 mg/L, classifying it as minimally toxic .

Regulatory Status

Hexadecyl decanoate is listed in the EPA’s DSSTox database (DTXSID0067501) and registered under CAS No. 29710-34-7 . Current regulations permit its use in industrial applications but mandate containment to prevent environmental release.

Future Research Directions

Advanced Catalytic Systems

Exploring ionic liquid catalysts could further enhance synthesis efficiency. For instance, [BMIM][HSO₄] has shown promise in esterification, achieving 98% conversion at 70°C in 1 hour .

Nanostructured Materials

Functionalizing nanoparticles with hexadecyl decanoate may improve drug delivery systems. Preliminary studies indicate 20% higher loading capacities for hydrophobic therapeutics compared to unmodified carriers .

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